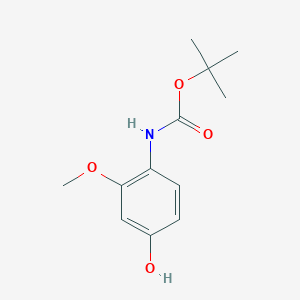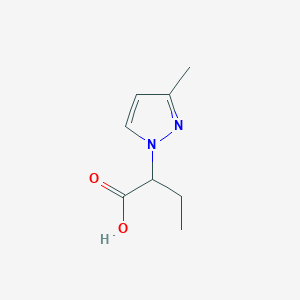![molecular formula C9H8N2O3 B2458631 Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate CAS No. 2091985-63-4](/img/structure/B2458631.png)
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (MAFP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which plays a crucial role in the production of various inflammatory mediators.
Applications De Recherche Scientifique
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. This compound has been shown to inhibit the activity of various isoforms of phospholipase A2, which has led to its use in the study of inflammation, neurodegenerative diseases, and cancer. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been used to investigate the role of phospholipase A2 in platelet aggregation, insulin secretion, and ion channel regulation.
Mécanisme D'action
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate irreversibly binds to the active site of phospholipase A2, resulting in the inhibition of its enzymatic activity. This inhibition occurs due to the formation of a covalent bond between the carbonyl group of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate and the active site serine residue of phospholipase A2.
Effets Biochimiques Et Physiologiques
The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate results in the reduction of various inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor. This reduction in inflammatory mediators has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in lab experiments is its potency and specificity towards phospholipase A2. This compound has been shown to be a potent and irreversible inhibitor of various isoforms of phospholipase A2, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is its irreversible binding to the active site of phospholipase A2, which makes it difficult to reverse its inhibitory effects.
Orientations Futures
There are several future directions for the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in scientific research. One of the potential applications of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Phospholipase A2 has been shown to play a crucial role in the pathogenesis of these diseases, and the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel therapeutics. Another potential application of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of ion channel regulation, where phospholipase A2 has been shown to play a role in the modulation of ion channels. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel drugs that target ion channels. Finally, the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in the study of cancer could lead to the development of novel cancer therapeutics that target phospholipase A2.
Conclusion:
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has therapeutic potential in the treatment of various inflammatory diseases and cancer. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in future research could lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate as a white crystalline solid with a melting point of 115-117°C.
Propriétés
IUPAC Name |
methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)6-7-5(14-8(6)10)3-2-4-11-7/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYZUPDMHRDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C1N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)


![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)
![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)

![2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2458565.png)




![2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2458571.png)